The Discovery and Synthesis of FR-190809: A Potent ACAT Inhibitor
The Discovery and Synthesis of FR-190809: A Potent ACAT Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
FR-190809 is a potent, orally efficacious, and non-adrenotoxic inhibitor of Acyl-CoA:cholesterol O-acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism.[1] By catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport, ACAT plays a crucial role in the development of atherosclerosis. Specifically, ACAT1 in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FR-190809, tailored for researchers and professionals in the field of drug development.
Core Data Summary
The biological activity of FR-190809 was evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Biological Activity of FR-190809
| Assay | Target/Cell Line | IC50 (nM) |
| ACAT Inhibition | Rabbit Intestinal Microsomes | 45[1] |
| Foam Cell Formation Inhibition | Mouse Peritoneal Macrophages | 215[1] |
Table 2: In Vivo Hypocholesterolemic Activity of FR-190809 in Cholesterol-Fed Rats
| Administration Route | Vehicle | Dose | % Reduction in Plasma Cholesterol |
| Dietary Admixture | - | 0.003% | 48 |
| Oral Gavage | PEG400 | 1 mg/kg | 45 |
Synthetic Chemistry
The synthesis of FR-190809, a member of the N-alkyl-N-[(fluorophenoxy)benzyl]-N'-arylurea series, is achieved through a multi-step process as described by Tanaka et al. (1998). A representative synthetic scheme is outlined below.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of ACAT in a cell-free system.
Materials:
-
Rabbit intestinal microsomes (enzyme source)
-
[1-14C]Oleoyl-CoA (substrate)
-
Cholesterol
-
Bovine serum albumin (BSA)
-
Test compound (FR-190809)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing rabbit intestinal microsomes, cholesterol, and BSA in a suitable buffer.
-
Add the test compound (FR-190809) at various concentrations.
-
Initiate the enzymatic reaction by adding [1-14C]oleoyl-CoA.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution.
-
Extract the lipids from the reaction mixture.
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Macrophage Cholesteryl Ester Accumulation (Foam Cell Formation) Assay
This cell-based assay evaluates the ability of a compound to prevent the accumulation of cholesteryl esters within macrophages, a key process in foam cell formation.
Materials:
-
Mouse peritoneal macrophages
-
Acetylated low-density lipoprotein (AcLDL)
-
[1-14C]Oleic acid
-
Test compound (FR-190809)
-
Cell culture medium and reagents
Procedure:
-
Harvest peritoneal macrophages from mice and culture them in appropriate plates.
-
Pre-incubate the macrophages with the test compound (FR-190809) at various concentrations.
-
Add AcLDL and [1-14C]oleic acid to the culture medium to induce cholesteryl ester accumulation.
-
Incubate the cells for a specified period (e.g., 18 hours).
-
Wash the cells to remove excess reagents.
-
Lyse the cells and extract the lipids.
-
Separate the cholesteryl esters by TLC.
-
Quantify the amount of radioactive cholesteryl ester.
-
Determine the concentration of the test compound that inhibits cholesteryl ester accumulation by 50% (IC50).
In Vivo Hypocholesterolemic Activity in Cholesterol-Fed Rats
This animal study assesses the efficacy of the test compound in lowering plasma cholesterol levels in a diet-induced hypercholesterolemia model.
Materials:
-
Male Sprague-Dawley rats
-
High-cholesterol diet (containing cholic acid and cholesterol)
-
Test compound (FR-190809)
-
Vehicle (e.g., PEG400 for oral gavage)
Procedure:
-
Acclimatize the rats and then feed them a high-cholesterol diet for a specified period to induce hypercholesterolemia.
-
Divide the rats into control and treatment groups.
-
Administer the test compound (FR-190809) to the treatment group, either mixed in the diet or by oral gavage. The control group receives the vehicle.
-
Continue the high-cholesterol diet and treatment for a defined duration (e.g., 7 days).
-
At the end of the treatment period, collect blood samples from the rats.
-
Measure the plasma total cholesterol levels using a standard enzymatic assay.
-
Calculate the percentage reduction in plasma cholesterol in the treated group compared to the control group.
Mechanism of Action: ACAT Signaling Pathway
ACAT plays a pivotal role in the pathogenesis of atherosclerosis. Within macrophages, the uptake of modified lipoproteins, such as oxidized LDL (oxLDL), leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER). This excess free cholesterol activates ACAT1, which then esterifies the free cholesterol into cholesteryl esters. These cholesteryl esters are stored in lipid droplets, leading to the transformation of macrophages into foam cells. Foam cell accumulation in the arterial wall is a critical step in the development and progression of atherosclerotic plaques. By inhibiting ACAT1, FR-190809 prevents the esterification of cholesterol, thereby reducing the formation of foam cells and potentially mitigating the progression of atherosclerosis.
